molecular formula C20H22Cl2N4O3 B2893307 2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034542-45-3

2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2893307
CAS RN: 2034542-45-3
M. Wt: 437.32
InChI Key: ZDBMDHIJRLVYKO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22Cl2N4O3 and its molecular weight is 437.32. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Conformational Analysis

  • Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor : A study analyzed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor. The research focused on the conformational analysis around the pyrazole C3 substituent, leading to the development of pharmacophore models for CB1 receptor ligands and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

  • Novel Macrocycles as Cationic Fluorescent Sensor : Two new macrocycles containing pyridine-2,6-dicarboxamide unit were synthesized and identified by X-ray diffraction. These substances exhibited fluorescence and solvatofluorochromism, and were tested as fluorescent sensors for Pb2+ in PC12 cells (Abdolmaleki et al., 2020).

Photodynamic Therapy Agents Against Cancer

  • Fluorinated Ring-Fused Chlorins as PDT Agents : Research investigated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, derived from 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, as photodynamic therapy (PDT) agents against melanoma and esophageal cancer. These agents showed impressive IC50 values against human melanoma and esophageal carcinoma cell lines (Pereira et al., 2021).

Synthesis and Molecular Docking

  • Synthesis and Screening of Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives : A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O3/c21-14-4-5-18(16(22)11-14)29-13-19(27)24-7-9-25(10-8-24)20(28)17-12-15-3-1-2-6-26(15)23-17/h4-5,11-12H,1-3,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBMDHIJRLVYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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